![molecular formula C13H16N2O4 B1386259 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid CAS No. 1189547-44-1](/img/structure/B1386259.png)
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid
Overview
Description
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C13H16N2O4 . It is used for research purposes .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 264.28 .
Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized as anticancer agents. The nitro group in “1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid” could potentially be involved in the formation of bioreductive anti-cancer agents, similar to other nitrophenyl piperidine compounds .
Antiviral and Antimicrobial Applications
The piperidine nucleus is known for its antiviral and antimicrobial properties. This compound could be explored for its potential use in treating viral infections and combating microbial resistance .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are also known for their analgesic and anti-inflammatory effects. The carboxylic acid moiety could enhance these properties, making it a candidate for pain relief and inflammation management .
Nanotechnology Applications
Carboxylic acids have been reported to assist in the surface modification of nanomaterials. “1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid” could be investigated for its utility in creating polymer nanomaterials with enhanced properties .
Neurodegenerative Disease Treatment
Compounds with a piperidine structure have been investigated for their anti-Alzheimer’s properties. This compound’s structure suggests potential applications in the treatment or management of neurodegenerative diseases .
Anticoagulant Applications
Piperidine derivatives have been used as anticoagulants. The unique structure of “1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid” might offer new pathways for anticoagulant therapies .
Safety and Hazards
properties
IUPAC Name |
1-(3-methyl-4-nitrophenyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-8-10(5-6-11(9)15(18)19)14-7-3-2-4-12(14)13(16)17/h5-6,8,12H,2-4,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJWQTYDDHKHFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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